molecular formula C14H15NO2 B5814984 N-(furan-2-ylmethyl)-2,5-dimethylbenzamide

N-(furan-2-ylmethyl)-2,5-dimethylbenzamide

Cat. No.: B5814984
M. Wt: 229.27 g/mol
InChI Key: CNPLVQAVKXETCP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,5-dimethylbenzamide is an organic compound that belongs to the class of amides It features a furan ring attached to a benzamide structure, which is further substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with furan-2-ylmethanamine. The reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the development and progression of certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-5-6-11(2)13(8-10)14(16)15-9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPLVQAVKXETCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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